molecular formula C11H15N3O B1297247 5-Amino-2-pyrrolidin-1-yl-benzamide CAS No. 797814-03-0

5-Amino-2-pyrrolidin-1-yl-benzamide

Cat. No.: B1297247
CAS No.: 797814-03-0
M. Wt: 205.26 g/mol
InChI Key: ZGAKJYKEQQWIJS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-2-pyrrolidin-1-yl-benzamide plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonic anhydrase isoenzymes, which are involved in several physiological processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases, which play a crucial role in cell signaling . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and cellular toxicity. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in cellular metabolism, which are important for understanding its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-pyrrolidin-1-yl-benzamide typically involves the reaction of 2-pyrrolidin-1-yl-benzoyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-pyrrolidin-1-yl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-pyrrolidin-1-yl-benzamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in various research applications, particularly in the fields of proteomics and medicinal chemistry .

Properties

IUPAC Name

5-amino-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-3-4-10(9(7-8)11(13)15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAKJYKEQQWIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292486
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797814-03-0
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797814-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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